methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate
CAS No.: 123257-07-8
Cat. No.: VC20891039
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123257-07-8 |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | methyl 1-(cyanomethyl)pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3 |
| Standard InChI Key | VNRDJXPPAFDJNN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CN1CC#N |
| Canonical SMILES | COC(=O)C1=CC=CN1CC#N |
Introduction
Chemical Identity and Physical Properties
Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is characterized by specific chemical and physical properties that define its behavior in different environments and reactions. The table below summarizes the key identifying information and physical properties of this compound:
*Note: There appears to be some discrepancy in the literature regarding the CAS number, with both 123257-07-8 and 24350-99-0 being associated with this compound in different databases. The most consistently reported properties align with the molecular formula C₈H₈N₂O₂.
Structural Features
The structure of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate consists of a pyrrole core with two key functional groups:
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A methyl carboxylate group (-COOCH₃) at the C-2 position of the pyrrole ring
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A cyanomethyl group (-CH₂CN) at the N-1 position of the pyrrole
This structural arrangement creates an electron-rich heterocyclic system with varied reactivity due to the presence of both electron-withdrawing (cyano, ester) and electron-rich (pyrrole) moieties within the same molecule. The combination of these functional groups makes it particularly valuable as a building block in organic synthesis.
Synthesis Methods
The synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions that require careful control over reaction conditions, including temperature and reagent selection. While specific detailed synthesis protocols vary based on starting materials and specific laboratory conditions, general approaches have been documented in the literature.
General Synthetic Approach
The most common synthetic route involves:
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Preparation of methyl 1H-pyrrole-2-carboxylate as a starting material
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N-alkylation with an appropriate cyanomethyl source (typically chloroacetonitrile or bromoacetonitrile)
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Purification by column chromatography or recrystallization techniques
The alkylation step typically requires a base (such as sodium hydride, potassium carbonate, or cesium carbonate) to deprotonate the pyrrole nitrogen, followed by nucleophilic substitution with the haloacetonitrile. This reaction is generally performed in polar aprotic solvents such as DMF or acetonitrile.
Similar N-alkylation approaches have been documented for related pyrrole compounds, as evidenced by synthetic protocols for structurally analogous compounds in the literature.
Reaction Considerations
Several factors affect the successful synthesis of this compound:
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Temperature control is critical to prevent side reactions
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The choice of base influences selectivity for N-alkylation versus competing C-alkylation
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Careful purification is typically necessary to obtain high-purity material
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Reaction time must be optimized to achieve complete conversion while minimizing decomposition
Reactivity and Chemical Behavior
The reactivity of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is primarily determined by its functional groups and the electron distribution within the pyrrole ring system.
Key Reactive Sites
The compound possesses several reactive sites:
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The methyl ester group provides a site for transesterification, hydrolysis, or amidation reactions
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The cyanomethyl group can undergo various transformations including reduction to amines or hydrolysis to form acetamide derivatives
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The pyrrole ring can participate in electrophilic aromatic substitution reactions, primarily at C-5 position
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The entire molecule can serve as a building block in heterocyclic chemistry
Characteristic Reactions
Based on the reactivity patterns of similar pyrrole compounds, methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate likely participates in several characteristic reactions:
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Hydrolysis of the methyl ester to form the corresponding carboxylic acid
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Reduction of the nitrile group to form primary amines
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Functionalization of the pyrrole ring through electrophilic aromatic substitution
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Potential cyclization reactions involving both functional groups to form complex heterocyclic systems
Applications in Organic Synthesis and Research
Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate has several documented and potential applications in organic synthesis and research contexts.
As a Synthetic Building Block
The compound serves as a versatile building block in the synthesis of:
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More complex heterocyclic systems, particularly fused-ring structures
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Functionalized pyrrole derivatives with potential biological activity
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Precursors for materials with specific electronic or optical properties
Analytical Characterization
The characterization of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves several analytical techniques that provide structural confirmation and purity assessment.
For related pyrrole compounds, spectroscopic data has been documented in literature, providing reference points for analytical comparison.
Chromatographic Analysis
Purification and analysis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically employs chromatographic techniques:
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Thin-layer chromatography (TLC) for reaction monitoring and purity assessment
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Column chromatography for purification, typically using hexane/ethyl acetate solvent systems
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High-performance liquid chromatography (HPLC) for analytical purity determination
Structural Relationship to Other Pyrrole Derivatives
Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate belongs to a broader family of functionalized pyrroles, with structural similarities and differences that influence their chemical behavior and applications.
Comparison with Related Compounds
The table below compares methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate with structurally related compounds:
Structure-Activity Relationships
Studies on related pyrrole-2-carboxylate derivatives suggest that:
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N-substitution patterns significantly influence the reactivity of the pyrrole ring
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The presence of electron-withdrawing groups (like cyano groups) can modulate the electronic properties of the pyrrole system
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The ester functionality provides opportunities for further derivatization to access various bioactive compounds
Research Status and Future Directions
Current Research Status
Based on the available search results, methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate has been utilized as a synthetic intermediate in organic chemistry research, although detailed studies focusing specifically on this compound appear somewhat limited in the open literature. The compound's structural features suggest its potential utility in:
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